![molecular formula C9H8F3N3O B11878276 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with methoxy and trifluoromethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carbaldehyde with suitable amines in the presence of a base such as sodium methoxide . The reaction is usually carried out in a solvent like tetrahydrofuran at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or photophysical properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an inhibitor of specific enzymes or pathways.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but differ in the substituents and their positions.
Pyrazolo[3,4-B]pyridines: These compounds have a different arrangement of the pyrazole and pyridine rings but exhibit similar chemical properties.
Uniqueness
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H8F3N3O |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-amine |
InChI |
InChI=1S/C9H8F3N3O/c1-16-8-3-2-5(13)6-4-7(9(10,11)12)14-15(6)8/h2-4H,13H2,1H3 |
Clé InChI |
FFAIHZQNKGOSCL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC(=NN12)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


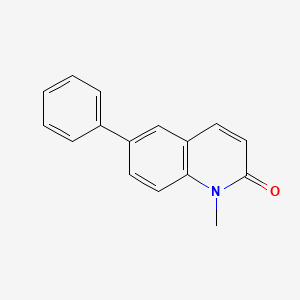
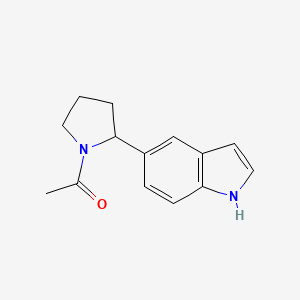


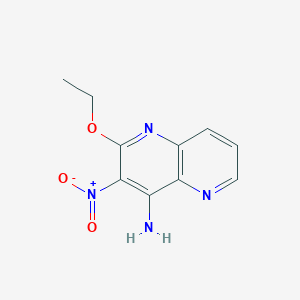

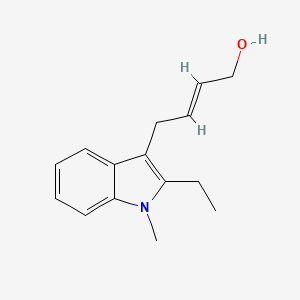



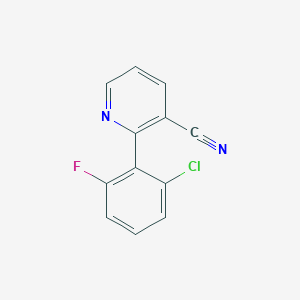
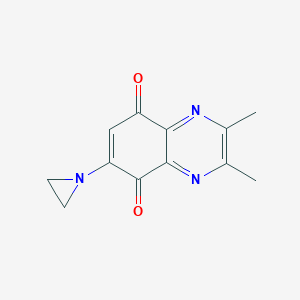
![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)

